![molecular formula C14H18FNO2 B4430909 1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
1-[2-(4-fluorophenoxy)propanoyl]piperidine
Overview
Description
1-[2-(4-fluorophenoxy)propanoyl]piperidine, commonly known as 4F-PPP, is a synthetic compound that is widely used in scientific research. It belongs to the class of piperidine-based designer drugs and is a potent stimulant of the central nervous system.
Mechanism of Action
The mechanism of action of 4F-PPP is related to its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This results in an accumulation of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. The exact molecular mechanism of 4F-PPP is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-PPP are primarily related to its stimulant properties. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake in animal studies. In addition, it has been reported to have anxiogenic effects, which may be related to its effects on the dopamine system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4F-PPP in lab experiments is its potency and selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and physiology in a controlled manner. However, there are also limitations to using 4F-PPP, including the potential for abuse and the lack of knowledge regarding its long-term effects on the brain.
Future Directions
There are several future directions for research on 4F-PPP. Firstly, further studies are needed to elucidate the molecular mechanism of action of 4F-PPP. Secondly, more research is needed to investigate the long-term effects of 4F-PPP on the brain and behavior. Finally, there is a need for the development of new and more selective dopamine transporter inhibitors that can be used in scientific research without the potential for abuse.
Conclusion:
In conclusion, 4F-PPP is a synthetic compound that has been extensively used in scientific research to study the effects of dopamine on behavior and physiology. Its potency and selectivity for the dopamine transporter make it a valuable tool for researchers in this field. However, there are also limitations to its use, and further research is needed to fully understand its molecular mechanism of action and long-term effects.
Scientific Research Applications
4F-PPP has been extensively used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which leads to an increase in dopamine levels in the brain. This, in turn, results in a range of physiological and behavioral effects, including increased locomotor activity, hyperthermia, and anorexia.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXYKCQKDFVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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